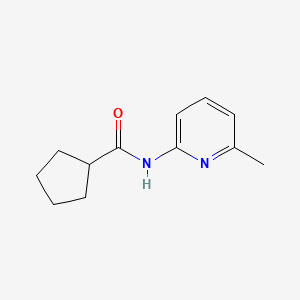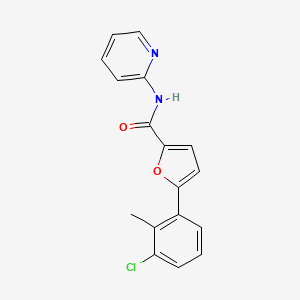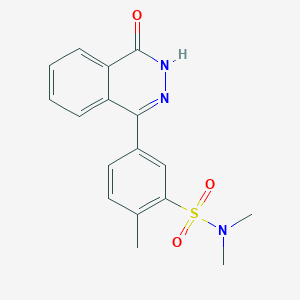![molecular formula C19H32N4 B5680323 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5680323.png)
7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane, also known as CHIM-090, is a small molecule inhibitor that has been studied for its potential therapeutic use in various diseases.
作用機序
7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane acts as a small molecule inhibitor by binding to specific enzymes and receptors, thereby blocking their activity. It has been shown to inhibit the activity of protein kinase C (PKC) and sphingosine kinase 1 (SphK1), both of which are involved in cancer cell proliferation and survival. Additionally, 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has been shown to inhibit the activity of the angiotensin II type 1 receptor (AT1R), which is involved in cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane vary depending on the specific disease or condition being studied. In cancer, 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has been shown to inhibit cancer cell proliferation and induce apoptosis. In cardiovascular diseases, 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has been shown to reduce blood pressure and improve cardiac function. In neurological disorders, 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of using 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition of disease progression. However, one limitation is that 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane may not be effective in all disease models, as its mechanism of action may not be relevant to certain diseases.
将来の方向性
There are several future directions for research on 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane. One area of focus is the development of more potent and selective inhibitors of PKC and SphK1. Another area of focus is the investigation of the potential use of 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane in combination with other therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, there is potential for the use of 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane in the treatment of other diseases, such as diabetes and inflammatory disorders.
Conclusion:
In conclusion, 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane is a small molecule inhibitor that has been studied for its potential therapeutic use in various diseases. Its mechanism of action involves the inhibition of specific enzymes and receptors, which allows for targeted inhibition of disease progression. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane that hold promise for the development of new therapies for various diseases.
合成法
The synthesis of 7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of cyclohexylmethylamine with 4-chloromethylimidazole, followed by the reaction of the resulting intermediate with 2,7-diazaspiro[4.5]decane. The final product is obtained through purification and crystallization.
科学的研究の応用
7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic use in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in disease progression.
特性
IUPAC Name |
9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4/c1-2-5-17(6-3-1)12-22-9-4-7-19(14-22)8-10-23(15-19)13-18-11-20-16-21-18/h11,16-17H,1-10,12-15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSGWVGGOWMNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC3(C2)CCN(C3)CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5680247.png)
![9-[(1,2-dimethyl-1H-pyrrol-3-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680254.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5680271.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5680277.png)

![8-(cyclopropylmethyl)-N-(2,5-difluorophenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5680304.png)

![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5680333.png)
![2-(2-pyridinylmethyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680341.png)
![9-[(methylthio)acetyl]-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680351.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)
